Cas no 1270418-82-0 (1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE)

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a specialized organic compound featuring a chloro-substituted phenyl ring with a trifluoromethyl group at the para position, coupled with a prop-2-enylamine side chain. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers further derivatization potential. The prop-2-enylamine moiety provides a reactive handle for further modifications, such as Michael additions or polymerizations. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE structure
1270418-82-0 structure
Product Name:1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE
CAS No:1270418-82-0
MF:C10H9ClF3N
MW:235.633372068405
CID:5583116
PubChem ID:129945829
Update Time:2025-08-05

1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE
    • Benzenemethanamine, 3-chloro-α-ethenyl-4-(trifluoromethyl)-
    • 1270418-82-0
    • N15421
    • Inchi: 1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2
    • InChI Key: QTOKHRSYBLJHQE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(F)(F)F)C(C=C)N

Computed Properties

  • Exact Mass: 235.0375615g/mol
  • Monoisotopic Mass: 235.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.282±0.06 g/cm3(Predicted)
  • Boiling Point: 273.5±35.0 °C(Predicted)
  • pka: 7.80±0.10(Predicted)

1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1767809-1g
1-(3-Chloro-4-(trifluoromethyl)phenyl)prop-2-en-1-amine
1270418-82-0 98%
1g
¥4313.00 2024-08-09

Additional information on 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE

1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine: A Comprehensive Overview

The compound 1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine, with the CAS number 1270418-82-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated aromatic ring with a trifluoromethyl group and an enamine functional group. The presence of these groups imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine as a precursor in the synthesis of advanced materials. Researchers have explored its role in the development of novel polymers and coatings, where its ability to undergo controlled polymerization reactions has proven advantageous. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the reactivity of the molecule, making it suitable for applications requiring high thermal stability and chemical resistance.

In the pharmaceutical industry, this compound has been investigated for its potential as an intermediate in drug discovery. Its structure allows for easy functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic profiles. For instance, studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its utility in developing therapeutic agents for chronic diseases.

The synthesis of 1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine involves a multi-step process that typically begins with the chlorination of an aromatic ring followed by subsequent functionalization steps. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for such specialized compounds.

From an environmental perspective, the stability and biodegradability of 1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine have been extensively studied. Research indicates that under specific conditions, this compound can undergo controlled degradation, reducing its persistence in natural ecosystems. This finding is particularly relevant for industries seeking sustainable alternatives for their chemical processes.

In conclusion, 1-[3-Chloro-4-(Trifluoromethyl)Phenyl]Prop-2-enylamine (CAS No: 1270418-82-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within pharmaceuticals, materials science, and beyond.

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